molecular formula C22H38O5 B14801651 methyl 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate

methyl 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate

Cat. No.: B14801651
M. Wt: 382.5 g/mol
InChI Key: QQCOAAFKJZXJFP-BNXZHGPJSA-N
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Description

Carboprost methyl is a synthetic prostaglandin analogue of prostaglandin F2α. It is primarily used in obstetrics for its oxytocic properties, which help manage postpartum hemorrhage and induce labor. The compound is known for its ability to stimulate uterine contractions, making it a valuable tool in medical emergencies related to childbirth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carboprost methyl involves the methylation of prostaglandin F2α at the C-15 position. This is typically achieved using methyl Grignard reagent or trimethylaluminium. The process begins with the Corey lactone intermediate, which undergoes a series of transformations, including the separation of diastereomers, to yield the final product .

Industrial Production Methods: Industrial production of carboprost methyl follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. Key steps include the protection of functional groups, selective methylation, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: Carboprost methyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups yields ketones, while reduction of the carbonyl groups results in secondary alcohols .

Scientific Research Applications

Carboprost methyl has a wide range of applications in scientific research:

Mechanism of Action

Carboprost methyl exerts its effects by binding to prostaglandin E2 receptors on the uterine smooth muscle. This binding induces myometrial contractions, which help in the expulsion of the placenta and control postpartum bleeding. The compound mimics the action of natural prostaglandins, enhancing uterine contractility and promoting hemostasis at the placentation site .

Comparison with Similar Compounds

Uniqueness: Carboprost methyl is unique due to its specific methylation at the C-15 position, which enhances its stability and prolongs its duration of action compared to natural prostaglandins. This modification makes it more effective in clinical settings, particularly for managing postpartum hemorrhage .

Properties

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

IUPAC Name

methyl 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/t17?,18?,19?,20?,22-/m0/s1

InChI Key

QQCOAAFKJZXJFP-BNXZHGPJSA-N

Isomeric SMILES

CCCCC[C@@](C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O

Origin of Product

United States

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